molecular formula C10H7BrClN B2752829 4-Bromo-7-chloro-6-methylquinoline CAS No. 1592983-59-9

4-Bromo-7-chloro-6-methylquinoline

Cat. No. B2752829
CAS RN: 1592983-59-9
M. Wt: 256.53
InChI Key: PABPICITTJOLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-chloro-6-methylquinoline is a nitrogen-containing bicyclic compound . It has an empirical formula of C10H7BrClN and a molecular weight of 256.53 .


Synthesis Analysis

The synthesis of quinoline derivatives like 4-Bromo-7-chloro-6-methylquinoline is a common approach in drug discovery . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol has been reported .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chloro-6-methylquinoline includes a benzene ring fused with a pyridine moiety . The InChI key for this compound is AWRJHBCWXXOJMI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . They exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .


Physical And Chemical Properties Analysis

4-Bromo-7-chloro-6-methylquinoline is a solid compound . It has a molecular weight of 256.53 .

Scientific Research Applications

Synthetic Methodologies

One significant application of similar quinoline derivatives involves their synthesis and utilization as intermediates in the preparation of more complex chemical entities. For instance, the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one provides insights into the preparation of 6-bromo-2-chloro-4-methylquinoline, which could be related to the synthesis of 4-Bromo-7-chloro-6-methylquinoline. This process involves condensation and cyclization steps critical for constructing the quinoline core, illustrating the compound's potential as a building block in organic synthesis (Wlodarczyk et al., 2011).

Pharmacological Applications

Quinoline derivatives have been explored for their pharmacological potential. For example, synthesis and evaluation of novel isomer quinoline derivatives have been carried out to assess their antimicrobial activities. The study of 4-chloro-6-methylquinoline-2(1H)-one and its isomers revealed their application in developing compounds with potential antibacterial and antifungal properties, indicating the broader applicability of bromo-chloro-methylquinoline structures in medicinal chemistry (Murugavel et al., 2018).

Optoelectronic and Material Science Applications

Research into hydroquinoline derivatives, including those structurally related to 4-Bromo-7-chloro-6-methylquinoline, has demonstrated their potential in optoelectronics and material science. Studies on compounds like 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have focused on their electronic, optical, and charge transport properties. These investigations highlight the capacity of such compounds to function as multifunctional materials, suitable for use in electronic devices and sensors (Irfan et al., 2020).

Photolabile Protecting Groups

The versatility of brominated hydroxyquinoline compounds is further showcased in their application as photolabile protecting groups. Brominated derivatives like 8-bromo-7-hydroxyquinoline have demonstrated effectiveness as caging groups for carboxylic acids, showcasing their utility in releasing bioactive molecules in a controlled manner upon exposure to light. Such properties make them valuable tools in biological research and photopharmacology, offering a method to regulate biological processes with spatial and temporal precision (Fedoryak & Dore, 2002).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the swift development of new molecules containing this nucleus is expected .

properties

IUPAC Name

4-bromo-7-chloro-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPICITTJOLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chloro-6-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.